molecular formula C17H17F3N2O3 B1401768 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid CAS No. 1311278-71-3

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid

Cat. No.: B1401768
CAS No.: 1311278-71-3
M. Wt: 354.32 g/mol
InChI Key: QQWSOLGFMIHLMA-UHFFFAOYSA-N
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Description

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl-pyridine moiety and a phenoxy-propionic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid typically involves multiple steps, starting with the preparation of the pyridine and phenoxy intermediates. The key steps include:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including halogenation, amination, and trifluoromethylation.

    Coupling Reaction: The pyridine intermediate is then coupled with a phenoxy compound using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.

    Final Acidification: The coupled product is then subjected to acidification to obtain the final propionic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenoxy or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl-pyridine moiety can enhance binding affinity and specificity, while the phenoxy-propionic acid group can modulate the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Dimethylamino-6-trifluoromethyl-pyridin-2-yl)-phenoxy]-acetic acid
  • 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-butyric acid

Uniqueness

Compared to similar compounds, 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl-pyridine moiety enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-10(16(23)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-15(21-14)22(2)3/h4-10H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWSOLGFMIHLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid

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